7alpha-Hydroxy-4-cholesten-3-one

Descripción general

Descripción

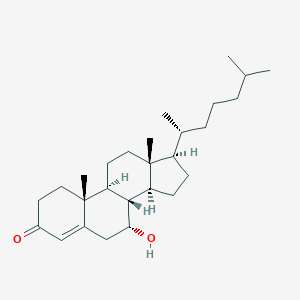

7α-Hydroxy-4-cholesten-3-one is an intermediate in the biochemical synthesis of bile acids from cholesterol . It is a metabolite of cholesterol and acts as a potent agonist of the Liver X Receptor (LXR), playing a key role in regulating cholesterol metabolism .

Synthesis Analysis

The precursor of 7α-Hydroxy-4-cholesten-3-one, 7α-hydroxycholesterol, is produced from cholesterol by hepatic cholesterol 7α-hydroxylase (CYP7A1) . It is also used as a semiquantitative test for bile acid malabsorption (BAM) .Molecular Structure Analysis

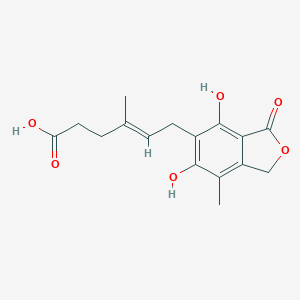

7α-Hydroxy-4-cholesten-3-one has a molecular formula of C27H44O2 and a molecular weight of 400.64 . It contains a total of 100 bonds, including 40 non-H bonds, 2 multiple bonds, 9 rotatable bonds, 2 double bonds, 1 five-membered ring, 3 six-membered rings, 1 nine-membered ring, and 2 ten-membered rings .Chemical Reactions Analysis

7α-Hydroxycholesterol is oxidized and isomerized to 4-cholesten-7alpha-ol-3-one (Homo sapiens) CYP8B1 12-hydroxylates 4CHOL7aOLONE (Homo sapiens) 4-cholesten-7alpha, 12alpha-diol-3-one is reduced to 5beta-cholesten-7alpha, 12alpha-diol-3-one (Homo sapiens) 4-cholesten-7alpha-ol-3-one is reduced to 5beta-cholestan-7alpha-ol-3-one (Homo sapiens) .Physical And Chemical Properties Analysis

7α-Hydroxy-4-cholesten-3-one is a naturally occurring oxysterol and a metabolic intermediate within the cholesterol biosynthesis pathway . It is a potent agonist of the Liver X Receptor (LXR) and a key regulator of cholesterol metabolism .Aplicaciones Científicas De Investigación

Bile Acid Synthesis

7alpha-Hydroxy-4-cholesten-3-one (7AlphaC4) is an intermediate in the synthesis of bile acids from cholesterol . With increased hepatic bile acid synthesis, 7AlphaC4 concentrations in serum also increase .

2. Diagnostic Marker for Bile Acid Malabsorption Elevated serum 7AlphaC4 can be diagnostic of bile acid malabsorption (BAM) or bile acid diarrhea (BAD) . This makes it a valuable tool in diagnosing these conditions.

Mecanismo De Acción

Target of Action

The primary target of 7alpha-Hydroxy-4-cholesten-3-one is the enzyme hepatic cholesterol 7α-hydroxylase (CYP7A1) . This enzyme plays a crucial role in the conversion of cholesterol into 7α-hydroxycholesterol . Additionally, 7alpha-Hydroxy-4-cholesten-3-one is also a physiological substrate of CYP8B1 .

Mode of Action

7alpha-Hydroxy-4-cholesten-3-one interacts with its targets by serving as an intermediate in the biochemical synthesis of bile acids from cholesterol . It is produced from cholesterol by the action of hepatic cholesterol 7α-hydroxylase (CYP7A1) .

Biochemical Pathways

7alpha-Hydroxy-4-cholesten-3-one is metabolized by the enzyme 7α-hydroxycholest-4-en-3-one 12α-hydroxylase to 7α,12α-dihydroxycholest-4-en-3-one and then to cholic acid , the major primary bile acid in humans . Alternatively, it can be converted into 5β-cholestane-3α,7α-diol and then to chenodeoxycholic acid , the other major primary bile acid in humans .

Pharmacokinetics

It is known that the compound is a stable intermediate in the rate-limiting pathway of bile acid biosynthesis .

Result of Action

The production of 7alpha-Hydroxy-4-cholesten-3-one leads to the synthesis of bile acids, which are critical for the digestion and absorption of dietary fats . Serum concentrations of 7alpha-Hydroxy-4-cholesten-3-one reflect the activity of the bile acid synthetic pathway .

Action Environment

The action of 7alpha-Hydroxy-4-cholesten-3-one is influenced by the diurnal rhythm, as bile acid synthetic rates vary during the day . Additionally, the capacity of cholic acid to suppress CYP7A1 is to some extent dependent upon the gut microbiota .

Safety and Hazards

Direcciones Futuras

7α-Hydroxy-4-cholesten-3-one is an intermediate in the biochemical synthesis of bile acids from cholesterol . Its precursor, 7α-hydroxycholesterol, is produced from cholesterol by hepatic cholesterol 7α-hydroxylase (CYP7A1) . It is metabolized by the enzyme 7α-hydroxycholest-4-en-3-one 12α-hydroxylase to 7α,12α-dihydroxycholest-4-en-3-one and then to cholic acid, the major primary bile acid in humans . Alternatively, it can be converted into 5β-cholestane-3α,7α-diol and then to chenodeoxycholic acid, the other major primary bile acid in humans .

Propiedades

IUPAC Name |

(7R,8S,9S,10R,13R,14S,17R)-7-hydroxy-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H44O2/c1-17(2)7-6-8-18(3)21-9-10-22-25-23(12-14-27(21,22)5)26(4)13-11-20(28)15-19(26)16-24(25)29/h15,17-18,21-25,29H,6-14,16H2,1-5H3/t18-,21-,22+,23+,24-,25+,26+,27-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOIZWEJGGCZDOL-RQDYSCIWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCCC(C)C1CCC2C1(CCC3C2C(CC4=CC(=O)CCC34C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2[C@@H](CC4=CC(=O)CC[C@]34C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H44O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10191938 | |

| Record name | 7alpha-Hydroxy-4-cholesten-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10191938 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

400.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 7a-Hydroxy-cholestene-3-one | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001993 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Product Name |

7alpha-Hydroxy-4-cholesten-3-one | |

CAS RN |

3862-25-7 | |

| Record name | 7α-Hydroxy-4-cholesten-3-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3862-25-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7alpha-Hydroxy-4-cholesten-3-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003862257 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7alpha-Hydroxy-4-cholesten-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10191938 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7a-Hydroxy-cholestene-3-one | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001993 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the role of 7α-Hydroxy-4-cholesten-3-one in bile acid synthesis?

A1: 7α-Hydroxy-4-cholesten-3-one is a direct product of 7α-hydroxycholesterol, formed in a reaction catalyzed by the enzyme cholesterol 7α-hydroxylase (CYP7A1). [] This conversion is the first and rate-limiting step in the classical pathway of bile acid synthesis. [, , , ] Subsequently, 7α-Hydroxy-4-cholesten-3-one undergoes a series of enzymatic modifications, ultimately leading to the formation of primary bile acids, cholic acid, and chenodeoxycholic acid. [, , ]

Q2: How do serum levels of 7α-Hydroxy-4-cholesten-3-one reflect bile acid synthesis in humans?

A2: Research has shown a strong positive correlation between serum 7α-Hydroxy-4-cholesten-3-one concentrations and bile acid synthesis rates, measured using the isotope dilution technique. This correlation has been observed in both healthy individuals and those with gallstones or chronic cholestatic liver disease. []

Q3: Does the diurnal rhythm of bile acid synthesis in humans align with that of cholesterol synthesis?

A3: Interestingly, no. Studies monitoring serum levels of 7α-Hydroxy-4-cholesten-3-one and lathosterol, markers for bile acid and cholesterol synthesis respectively, reveal distinct patterns. 7α-Hydroxy-4-cholesten-3-one exhibits two peaks during daytime hours, while lathosterol peaks at night. This asynchronous rhythm differs significantly from the synchronized midnight peak observed in rodents. []

Q4: Can dietary factors influence 7α-Hydroxy-4-cholesten-3-one levels?

A4: Yes. Consumption of oat bran, particularly its soluble fiber beta-glucan, has been shown to increase serum 7α-Hydroxy-4-cholesten-3-one concentrations within hours. This increase indicates a stimulation of bile acid synthesis, likely in response to enhanced bile acid excretion triggered by beta-glucan. [] Similarly, coffee oil containing cafestol, a lipid known to raise cholesterol, has been found to increase plasma 7α-Hydroxy-4-cholesten-3-one levels, although this effect appears to be linked to the cholesterol-raising property of cafestol. []

Q5: How does bile acid sequestration impact 7α-Hydroxy-4-cholesten-3-one levels?

A5: Treating healthy men with the bile acid sequestrant colesevelam for 28 days resulted in a fivefold increase in 7α-Hydroxy-4-cholesten-3-one concentration, indicating a significant upregulation of CYP7A1 activity. This response is expected as sequestering bile acids disrupts the enterohepatic circulation, leading to increased hepatic bile acid synthesis. []

Q6: Which enzymes are involved in the metabolism of 7α-Hydroxy-4-cholesten-3-one?

A6: Besides CYP7A1, which catalyzes its formation, 7α-Hydroxy-4-cholesten-3-one serves as a substrate for other enzymes involved in bile acid synthesis. This includes sterol 12α-hydroxylase, responsible for directing the pathway towards cholic acid production, [, , ] and Δ4-3-ketosteroid 5β-reductase (AKR1D1), which catalyzes the reduction of the C4-C5 double bond. [, , ]

Q7: How does the activity of sterol 27-hydroxylase (CYP27A1) influence 7α-Hydroxy-4-cholesten-3-one levels?

A7: CYP27A1 catalyzes the 27-hydroxylation of several intermediates in the bile acid pathway, including 7α-Hydroxy-4-cholesten-3-one, ultimately contributing to both cholic acid and chenodeoxycholic acid synthesis. [, , ] In Cyp27-deficient mice, a model for the human disease cerebrotendinous xanthomatosis (CTX), hepatic concentrations of 7α-Hydroxy-4-cholesten-3-one are significantly elevated, highlighting the role of CYP27A1 in regulating its levels. []

Q8: Does 7α-Hydroxy-4-cholesten-3-one play a role in feedback regulation of bile acid synthesis?

A8: While 7α-Hydroxy-4-cholesten-3-one itself is not directly involved in feedback regulation, its downstream product, chenodeoxycholic acid, exerts negative feedback on CYP7A1, the rate-limiting enzyme responsible for 7α-Hydroxy-4-cholesten-3-one formation. [, ] This feedback loop helps to maintain bile acid homeostasis.

Q9: How are 7α-Hydroxy-4-cholesten-3-one levels altered in disease states?

A9: Altered 7α-Hydroxy-4-cholesten-3-one levels can be indicative of disruptions in bile acid synthesis and cholesterol metabolism. For example, elevated levels are observed in patients with cerebrotendinous xanthomatosis (CTX), a rare genetic disorder caused by mutations in the CYP27A1 gene. [, , ] Conversely, in patients with anorexia nervosa, 7α-Hydroxy-4-cholesten-3-one levels are often lower, potentially due to decreased endogenous cholesterol synthesis. []

Q10: Can 7α-Hydroxy-4-cholesten-3-one be used to monitor the efficacy of treatments targeting bile acid metabolism?

A10: Yes, 7α-Hydroxy-4-cholesten-3-one serves as a valuable biomarker for monitoring the effects of treatments modulating bile acid synthesis. For instance, administration of the FGF19 analog, aldafermin, in patients with nonalcoholic steatohepatitis (NASH), led to a reduction in 7α-Hydroxy-4-cholesten-3-one levels, demonstrating the drug's inhibitory effect on bile acid synthesis. [] Similarly, rifampicin, an inducer of hepatic CYP3A4, caused a significant increase in serum 7α-Hydroxy-4-cholesten-3-one levels, indicating enhanced bile acid production. []

Q11: What analytical techniques are commonly used to measure 7α-Hydroxy-4-cholesten-3-one levels?

A11: Several methods have been developed for quantifying 7α-Hydroxy-4-cholesten-3-one, with high-performance liquid chromatography (HPLC) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) being commonly employed. [, , , , ] These techniques offer high sensitivity and specificity, allowing for accurate measurement of 7α-Hydroxy-4-cholesten-3-one in various biological samples.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[4-Chloro-3-(trifluoromethyl)phenyl]-N'-[[3-(4-fluorophenyl)-3,4-dihydro-4-oxo-2-quinazolinyl]methyl]urea](/img/structure/B24166.png)